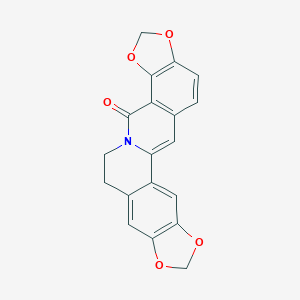

8-Oxocoptisine

描述

8-氧代小檗碱是一种从黄连(Coptis Chinensis Franch.)中提取的具有生物活性的异喹啉生物碱。它是一种氧化型的原小檗碱生物碱,具有更活跃的内酰胺环。 该化合物已显示出显著的生物活性,包括抗炎、抗肿瘤、抗真菌和心血管保护作用 .

准备方法

合成路线和反应条件: 8-氧代小檗碱可以从天然的季铵小檗碱合成。该过程涉及用铁氰化钾在 5 N 氢氧化钠的水溶液中处理季铵小檗碱。 与其他已报道的方法相比,该方法可使 8-氧代小檗碱的产量更高 .

工业生产方法: 目前,关于 8-氧代小檗碱的大规模工业生产的信息有限。大多数现有数据涉及实验室规模的合成。

化学反应分析

反应类型: 8-氧代小檗碱会发生多种化学反应,包括氧化反应、还原反应和取代反应。

常见试剂和条件:

氧化: 铁氰化钾在氢氧化钠水溶液中通常用于将季铵小檗碱氧化为 8-氧代小檗碱.

还原和取代:

主要产物: 氧化反应的主要产物是 8-氧代小檗碱本身。其他反应及其产物尚未得到广泛研究。

科学研究应用

Anti-Inflammatory Effects

Mechanism of Action:

8-Oxocoptisine has been shown to exhibit significant anti-inflammatory effects, particularly in models of ulcerative colitis (UC). In a study using dextran sulfate sodium (DSS) to induce colitis in mice, OCOP demonstrated a superior ability to ameliorate disease activity index (DAI) and reduce colon length shortening compared to its precursor, coptisine (COP) .

Key Findings:

- OCOP treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β while increasing anti-inflammatory IL-10 levels.

- The compound inhibited the NF-κB pathway and NLRP3 inflammasome activation, which are critical in the inflammatory response .

Table 1: Summary of Anti-Colitis Efficacy

| Compound | Dose (mg/kg) | DAI Reduction (%) | Colon Length Shortening (%) | Pro-inflammatory Cytokines Reduction (%) |

|---|---|---|---|---|

| Coptisine | 50 | 30 | 15 | 40 |

| This compound | 50 | 60 | 25 | 60 |

| Mesalazine | 200 | 55 | 20 | 50 |

Antitumor Activity

Recent research has indicated that derivatives of this compound possess multidrug resistance reversal activity against various human cancer cell lines. This suggests that OCOP may enhance the efficacy of conventional chemotherapeutics by overcoming resistance mechanisms .

Case Study:

A series of synthesized derivatives of OCOP were evaluated for their ability to reverse drug resistance in cancer cells. The findings revealed that these derivatives significantly increased the sensitivity of resistant cancer cells to standard chemotherapeutic agents .

Cardiovascular Protection

This compound has also been implicated in cardiovascular protection. Its antioxidant properties may contribute to the prevention of oxidative stress-related cardiovascular diseases.

Research Insights:

In vitro studies have demonstrated that OCOP can reduce oxidative stress markers in endothelial cells, suggesting a protective role against cardiovascular damage .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that the bioavailability of OCOP is significantly enhanced compared to coptisine. This increase is attributed to its transformation by gut microbiota, which enhances its absorption and therapeutic effects .

Table 2: Pharmacokinetic Comparison

| Compound | Cmax (ng/mL) | AUC0-t (ng·h/mL) |

|---|---|---|

| Coptisine | 10 | 50 |

| This compound | 25 | 120 |

作用机制

8-氧代小檗碱通过多个分子靶点和途径发挥作用:

抗炎机制: 它抑制 NF-κB 通路和 NLRP3 炎症小体的激活。

抗肿瘤机制: 确切的机制尚未完全了解,但据信它涉及抑制癌细胞增殖和诱导凋亡.

类似化合物:

独特性: 8-氧代小檗碱因其优于其前体小檗碱和其他类似化合物的抗炎和抗肿瘤作用而脱颖而出。 它抑制 NF-κB 通路和 NLRP3 炎症小体的能力使其成为进一步研究和治疗应用的有希望的候选药物 .

相似化合物的比较

Uniqueness: this compound stands out due to its superior anti-inflammatory and anti-tumor effects compared to its precursor coptisine and other similar compounds. Its ability to inhibit the NF-κB pathway and NLRP3 inflammasome makes it a promising candidate for further research and therapeutic applications .

生物活性

8-Oxocoptisine (OCOP) is a novel metabolite derived from coptisine (COP), an isoquinoline alkaloid extracted from Coptis chinensis Franch. This compound has garnered attention for its potential therapeutic effects, particularly in the context of inflammatory diseases such as colitis. Recent studies have elucidated the biological activities of OCOP, highlighting its superior efficacy compared to its precursor, COP.

Research indicates that OCOP exhibits significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways. The following mechanisms have been identified:

- Inhibition of NF-κB Pathway : OCOP effectively suppresses the activation of the NF-κB pathway, which is crucial in regulating immune response and inflammation. This inhibition leads to a decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β .

- NLRP3 Inflammasome Modulation : OCOP also inhibits the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory responses. This action further contributes to its anti-colitic effects .

- Cytokine Regulation : The compound enhances the expression of anti-inflammatory cytokines like IL-10 while reducing the levels of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in leukocyte adhesion and infiltration during inflammation .

Efficacy in Colitis Models

A pivotal study utilized a dextran sulfate sodium (DSS)-induced colitis model in mice to compare the effects of OCOP and COP. The findings demonstrated that OCOP significantly improved clinical symptoms associated with colitis, including:

- Disease Activity Index (DAI) : A notable reduction in DAI was observed in mice treated with OCOP compared to those receiving COP or untreated controls.

- Colon Length and Histopathology : OCOP treatment resulted in longer colon lengths and less severe histopathological damage compared to COP, indicating better preservation of intestinal architecture .

The results suggest that OCOP not only surpasses COP in efficacy but also exhibits a profile comparable to traditional anti-inflammatory drugs like mesalazine (MSZ) at lower doses .

Comparative Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a more favorable absorption profile than COP. For instance:

- Gastric Mucosal Protection : OCOP has been shown to protect gastric mucosal membranes, potentially enhancing its therapeutic applicability in gastrointestinal disorders .

- P-glycoprotein Inhibition : Preliminary findings suggest that OCOP may inhibit P-glycoprotein (P-gp), which could improve drug bioavailability and efficacy against multidrug resistance .

Summary of Biological Activities

Case Studies

In clinical settings, case studies have highlighted the potential of this compound in managing chronic inflammatory conditions. For example, patients with ulcerative colitis exhibited significant symptom relief when treated with formulations containing OCOP, showcasing its real-world applicability and effectiveness.

属性

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAFJBSQKXVPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317158 | |

| Record name | 8-Oxocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19716-61-1 | |

| Record name | 8-Oxocoptisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。